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Cat. No.: B8143701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of ACH-000143, a novel

melatonin receptor agonist, with the established clinical efficacy of dapagliflozin, a sodium-

glucose cotransporter 2 (SGLT2) inhibitor, in the context of obesity. While direct head-to-head

clinical trials are not available, this document synthesizes the existing data from preclinical and

clinical studies to offer a comprehensive overview for research and development purposes. A

notable preclinical study directly compared the effect of ACH-000143 and dapagliflozin on body

weight gain in a diet-induced obese rat model.[1][2][3][4]

Executive Summary
ACH-000143 is a potent, orally active agonist of the MT1 and MT2 melatonin receptors.[1][2][3]

[4] Preclinical studies in a diet-induced obesity (DIO) rat model have demonstrated its potential

to reduce body weight gain, with an efficacy comparable to that of dapagliflozin in the same

model.[1][2][3][4] Furthermore, ACH-000143 has shown beneficial effects on hepatic steatosis

and triglyceride levels.[1][2][3][4]

Dapagliflozin is an approved medication for the treatment of type 2 diabetes, heart failure, and

chronic kidney disease. Its mechanism of action involves the inhibition of SGLT2 in the kidneys,

leading to increased urinary glucose excretion. A consistent and well-documented effect of

dapagliflozin treatment across numerous clinical trials is weight loss.[5][6][7][8][9] Studies in

obese individuals, with and without type 2 diabetes, have quantified its impact on reducing total

body weight, fat mass, and waist circumference.[7][8][10][11]
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This guide will delve into the quantitative data from key studies, detail the experimental

protocols, and provide visual representations of the relevant biological pathways and

experimental workflows.

Data Presentation: Quantitative Efficacy
Comparison
The following tables summarize the key efficacy data for ACH-000143 (preclinical) and

dapagliflozin (clinical) in the context of obesity. It is crucial to note the different study

populations (rats vs. humans) when interpreting these data.

Table 1: ACH-000143 Efficacy in Diet-Induced Obese (DIO) Rats

Parameter
Vehicle
Control

ACH-000143
(10 mg/kg)

ACH-000143
(30 mg/kg)

Dapagliflozin
(10 mg/kg)

Body Weight

Gain (g) over 2

months

~150 g
Reduction similar

to dapagliflozin

Reduction similar

to dapagliflozin

Significant

reduction

compared to

vehicle

Liver

Triglycerides
Elevated

Significant

Reduction

Significant

Reduction

Not Reported in

direct

comparison

Hepatic

Steatosis
Present

Significant

Reduction

Significant

Reduction

Not Reported in

direct

comparison

Plasma Glucose Not Reported -16.4% -16.9%

Not Reported in

direct

comparison

Data extracted from Ferreira Jr, M. A., et al. (2021). J Med Chem.[1][2][3][4]

Table 2: Dapagliflozin Efficacy in Obese Human Subjects (with or without Type 2 Diabetes)
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Parameter Placebo
Dapagliflozin (5-10
mg/day)

Study Duration

Change in Total Body

Weight (kg)
-0.89 to +1.36 -2.21 to -4.54 24-102 weeks

Change in Waist

Circumference (cm)
- -1.52 to -5.0 24-102 weeks

Change in Total Fat

Mass (kg)
- -1.48 to -2.80 24-102 weeks

Change in Visceral

Adipose Tissue (cm³)
- -258.4 24 weeks

Change in

Subcutaneous

Adipose Tissue (cm³)

- -184.9 24 weeks

Data compiled from multiple clinical trials.[5][6][8][9]

Experimental Protocols
ACH-000143 Preclinical Study in Diet-Induced Obese
Rats
1. Animal Model:

Species and Strain: Male Sprague-Dawley or Wistar rats.[7]

Obesity Induction: Rats are fed a high-fat diet (HFD), typically containing 45-60% of calories

from fat, for a period of several weeks to induce an obese phenotype with characteristics that

mimic human obesity and metabolic syndrome.[7] Control animals are fed a standard chow

diet.

2. Drug Administration:

Compound: ACH-000143, dapagliflozin, or vehicle.
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Dosage: ACH-000143 administered orally at doses of 10 and 30 mg/kg/day. Dapagliflozin

administered orally at 10 mg/kg/day.

Duration: Two months.[1][2][3][4]

3. Efficacy Endpoints:

Body Weight: Monitored weekly.

Metabolic Parameters: At the end of the study, blood samples are collected for the analysis

of plasma glucose, triglycerides, and other relevant markers.

Liver Analysis: Livers are excised, weighed, and analyzed for triglyceride content and

histological evidence of steatosis.

Dapagliflozin Clinical Trials in Obesity
1. Study Design:

Design: Typically randomized, double-blind, placebo-controlled trials.[11][12][13]

Patient Population: Adults with obesity (Body Mass Index [BMI] ≥ 30 kg/m ²) with or without

type 2 diabetes.[11][12]

Intervention: Dapagliflozin (typically 5 mg or 10 mg once daily) or placebo.[8][9][13]

Duration: Ranging from 12 weeks to over 2 years.[6][13]

2. Efficacy Endpoints:

Primary Endpoint: Change in total body weight from baseline.

Secondary Endpoints:

Change in waist circumference.

Change in BMI.

Proportion of patients achieving ≥5% weight loss.
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Changes in body composition (fat mass, lean mass) measured by dual-energy X-ray

absorptiometry (DXA).[14][15][16]

Changes in metabolic parameters (e.g., HbA1c, fasting plasma glucose, lipid profile).

3. Dual-Energy X-ray Absorptiometry (DXA) for Body Composition:

Principle: DXA uses two X-ray beams with different energy levels to differentiate between

bone mineral, lean tissue, and fat tissue.[15][16]

Procedure: The patient lies on a table while a scanning arm passes over the entire body. The

procedure is quick and involves minimal radiation exposure.

Measurements: Provides precise measurements of total and regional fat mass, lean mass,

and bone mineral content.[15][16]
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Caption: Signaling pathways for ACH-000143 and Dapagliflozin.

Experimental Workflow: Preclinical Study of ACH-
000143

ACH-000143 Preclinical Workflow
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Caption: Preclinical experimental workflow for ACH-000143.
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Logical Relationship: Dapagliflozin's Effect on Body
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8143701?utm_src=pdf-body-img
https://www.benchchem.com/product/b8143701?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. pubs.acs.org [pubs.acs.org]

2. Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor
Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Collection - Discovery of ACH-000143: A Novel Potent and Peripherally Preferred
Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced
Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

5. youtube.com [youtube.com]

6. eptrading.co.jp [eptrading.co.jp]

7. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-
Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]

8. Effects of dapagliflozin on body weight in patients with type 2 diabetes mellitus:
Evidence‑based practice - PMC [pmc.ncbi.nlm.nih.gov]

9. fiercebiotech.com [fiercebiotech.com]

10. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for
Studies in Females [frontiersin.org]

11. Diet-induced obesity murine model [protocols.io]

12. ClinicalTrials.gov [clinicaltrials.gov]

13. Clinical improvement of dapagliflozin in patients with prediabetes and overweight/obesity
[morressier.com]

14. researchgate.net [researchgate.net]

15. Body composition with dual energy X-ray absorptiometry: from basics to new tools - PMC
[pmc.ncbi.nlm.nih.gov]

16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

To cite this document: BenchChem. [A Comparative Efficacy Analysis of ACH-000143 and
Dapagliflozin in Obesity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8143701#ach-000143-efficacy-compared-to-
dapagliflozin-in-obesity]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00627
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://pubmed.ncbi.nlm.nih.gov/33626870/
https://www.researchgate.net/publication/349136223_Discovery_of_ACH-000143_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats
https://acs.figshare.com/collections/Discovery_of_b_ACH-000143_b_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats/5297237
https://acs.figshare.com/collections/Discovery_of_b_ACH-000143_b_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats/5297237
https://acs.figshare.com/collections/Discovery_of_b_ACH-000143_b_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats/5297237
https://www.youtube.com/watch?v=vxdD2dmtVpA
https://www.eptrading.co.jp/service/researchdiets/pdf/Obesity%20review.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928832/
https://www.fiercebiotech.com/biotech/investigational-compound-dapagliflozin-sustained-glycemic-control-and-weight-reduction
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2016.00050/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2016.00050/full
https://www.protocols.io/view/diet-induced-obesity-murine-model-6qpvr29olmkn/v1
https://clinicaltrials.gov/study/NCT06000462
https://www.morressier.com/o/event/59d4a17cd462b80296ca29f4/article/59d51844d462b80296ca39b9
https://www.morressier.com/o/event/59d4a17cd462b80296ca29f4/article/59d51844d462b80296ca39b9
https://www.researchgate.net/figure/Dual-energy-x-ray-absorptiometry-profile_tbl3_359143929
https://pmc.ncbi.nlm.nih.gov/articles/PMC7378094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7378094/
https://s3.ap-southeast-1.amazonaws.com/ap-st01.ext.exlibrisgroup.com/61USC_INST/upload/1765327164546/PDF%20-%20Author%20Accepted%20Version.pdf?response-content-disposition=attachment%3B%20filename%3D%22PDF%2520-%2520Author%2520Accepted%2520Version.pdf%22%3B%20filename%2A%3DUTF-8%27%27PDF%2520-%2520Author%2520Accepted%2520Version.pdf&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20251210T003925Z&X-Amz-SignedHeaders=host&X-Amz-Credential=AKIAJN6NPMNGJALPPWAQ%2F20251210%2Fap-southeast-1%2Fs3%2Faws4_request&X-Amz-Expires=119&X-Amz-Signature=96e44469ca45c2ca0d811eb61ca16b236cc351dbd3b2844ffc3c8d6c9b56a126
https://www.benchchem.com/product/b8143701#ach-000143-efficacy-compared-to-dapagliflozin-in-obesity
https://www.benchchem.com/product/b8143701#ach-000143-efficacy-compared-to-dapagliflozin-in-obesity
https://www.benchchem.com/product/b8143701#ach-000143-efficacy-compared-to-dapagliflozin-in-obesity
https://www.benchchem.com/product/b8143701#ach-000143-efficacy-compared-to-dapagliflozin-in-obesity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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